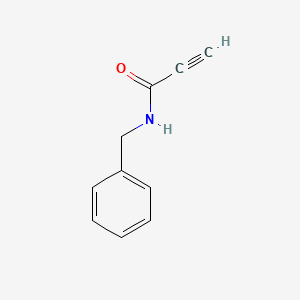

N-benzylprop-2-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDFRWFHFZMEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401929 | |

| Record name | Propynoic acid benzylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87605-11-6 | |

| Record name | Propynoic acid benzylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Benzylprop 2 Ynamide and Its Structural Analogs

Biocatalytic and Chemoenzymatic Approaches to N-benzylprop-2-ynamide

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. In the context of this compound synthesis, biocatalytic and chemoenzymatic strategies have been explored to achieve high selectivity and yield under mild reaction conditions. These approaches often leverage the promiscuous activities of enzymes, particularly lipases, to catalyze reactions beyond their natural hydrolytic functions. researchgate.netsioc-journal.cn

Lipase-Catalyzed Additions for Selective Ynamide Synthesis

The synthesis of this compound can be achieved through the lipase-catalyzed addition of benzylamine (B48309) to an propiolate ester. Research has shown that this biocatalytic approach can favor the desired 1,2-addition pathway, leading to the formation of the ynamide, over the competing 1,4-addition (aza-Michael addition). researchgate.netresearchgate.net

A key enzyme in this transformation is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by the commercial name Novozym 435. researchgate.netacs.orgnih.gov Studies investigating the reaction between benzylamine and ethyl propiolate have demonstrated that CALB is highly efficient in promoting the chemoselective 1,2-addition. researchgate.netresearchgate.net The choice of solvent plays a crucial role in directing the reaction's chemoselectivity. Non-polar, hydrophobic solvents such as tert-butyl methyl ether (tBME), dioxane, and toluene (B28343) have been found to be optimal for favoring the formation of this compound. researchgate.netresearchgate.netresearchgate.net In contrast, polar solvents tend to favor the aminolysis product. researchgate.net

The reaction mechanism is thought to involve the activation of the amine by the enzyme, facilitating its nucleophilic attack on the alkyne. Some studies suggest an initial O-acylation of the enzyme followed by an O- to N-acyl migration may occur, particularly in the acylation of amino alcohols. nih.gov The specific structure of the enzyme's active site is believed to be a determining factor in its regioselectivity. nih.gov

Detailed research findings have optimized the conditions for this biocatalytic synthesis. The reaction typically proceeds at a moderate temperature of 50°C with gentle stirring over approximately 15 hours, yielding good quantities of the desired propiolamide (B17871) on a gram scale. researchgate.net This enzymatic method stands as a valuable tool for the selective synthesis of propiolamides from aliphatic amines. researchgate.netacs.org

Table 1: Lipase-Catalyzed Synthesis of this compound

| Enzyme | Substrates | Optimal Solvents | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (CALB) | Benzylamine and Ethyl propiolate | tBME, Dioxane, Toluene | 50 | Favors 1,2-addition to form this compound in good to excellent yields. | researchgate.net |

Desilylation Methodologies for Terminal this compound Generation

Many synthetic routes for ynamides utilize silyl-protected alkynes to control reactivity and prevent unwanted side reactions. nih.gov Consequently, the efficient and mild removal of the silyl (B83357) protecting group is a critical final step to generate the terminal ynamide, such as this compound. Several desilylation methods have been developed, offering a range of conditions suitable for various substrates.

The most common protecting group is the trimethylsilyl (B98337) (TMS) group. nih.govbrad.ac.uk Its removal is often accomplished using fluoride-based reagents. Tetrabutylammonium fluoride (B91410) (TBAF) in a solvent like wet tetrahydrofuran (B95107) (THF) at 0°C is a widely used and effective method for the desilylation of TMS-protected ynamides, providing the terminal products in high yields. nih.govbrad.ac.uk For instance, the quantitative removal of a TMS group from an ynamide was achieved within five minutes at room temperature using TBAF. nih.gov

Alternative fluoride sources include potassium fluoride (KF). A highly effective procedure employs a catalytic amount (5 mol%) of KF supported on alumina (B75360) (KF-Al2O3) in methanol (B129727) at room temperature. researchgate.netresearchgate.net This method is rapid, with reaction times as short as 20 minutes, and provides high yields of the terminal prop-2-ynamides. researchgate.net Other conditions, such as potassium carbonate (K2CO3) in methanol at room temperature, have also proven successful for the desilylation of 3-(trimethylsilyl)-2-propynamides. researchgate.net

For bulkier and more stable silyl groups like the triisopropylsilyl (TIPS) group, stronger conditions or different reagents might be necessary. scielo.org.mx Silver fluoride (AgF) in methanol has been reported as an efficient reagent for removing the TIPS group under mild conditions. scielo.org.mx

The choice of desilylation method depends on the stability of the ynamide product and the nature of the silyl protecting group. The development of these mild and efficient protocols has been crucial for making terminal ynamides readily accessible synthetic intermediates. nih.govgelest.com

Table 2: Common Desilylation Methods for Generating Terminal Ynamides

| Reagent | Silyl Group | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | TMS | THF (wet) | 0 °C to RT | High yields, rapid reaction. | nih.gov |

| Potassium fluoride on Alumina (KF-Al2O3) | TMS | Methanol | 25 °C, 20 min | Catalytic (5 mol%), highly effective. | researchgate.netresearchgate.net |

| Potassium Carbonate (K2CO3) | TMS | Methanol | RT | High yields. | researchgate.net |

| Silver Fluoride (AgF) | TIPS | Methanol | Mild conditions | Effective for bulkier silyl groups. | scielo.org.mx |

Modular and One-Step Synthetic Advancements for Ynamide Scaffolds

Recent advancements in organic synthesis have focused on developing modular and one-pot procedures for the construction of complex molecules from simple starting materials, enhancing efficiency and reducing waste. rsc.orgacs.org The synthesis of ynamide scaffolds, including this compound, has significantly benefited from these strategies.

One notable modular synthesis uses the inexpensive and readily available trichloroethene as a two-carbon synthon. brad.ac.ukrsc.org This approach allows for the conversion of a wide range of amides, including sterically hindered and acyclic carbamates, into the corresponding ynamides, overcoming limitations of previous methods. rsc.org

Copper-catalyzed cross-coupling reactions are a cornerstone of modern ynamide synthesis. researchgate.netorgsyn.org These methods often involve the coupling of an amine or amide with an alkynylating agent. orgsyn.org One-pot procedures have been developed that combine multiple steps, such as transient protection, activation, and aminolysis, to synthesize peptides using ynamides as coupling reagents under very mild conditions. acs.orgnih.gov For example, a one-pot, two-step strategy allows for the condensation of peptide fragments in excellent yields with no detectable racemization. nih.gov Another innovative one-pot approach enables the synthesis of γ-amino-ynamides from a carbonyl compound, a terminal ynamide, and an amine at room temperature, often under solvent-free conditions. rsc.org

Furthermore, a rapid, metal-free, one-pot synthesis of aryl ynamides has been developed using aryl alkynyl acids and tertiary amines, where the tertiary amine serves as the amino source via C-N bond cleavage. mdpi.com This method is highly efficient, scalable, and environmentally friendly. mdpi.com These modular and one-step advancements provide powerful and practical tools for the synthesis of diverse ynamide structures. researchgate.netnih.gov

Table 3: Selected Modular and One-Pot Syntheses for Ynamide Scaffolds

| Method | Key Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Modular Synthesis from Trichloroethene | Trichloroethene, Amides, Electrophiles | n-BuLi | Flexible, uses inexpensive starting material, overcomes limitations of other methods. | brad.ac.ukrsc.org |

| One-Pot Peptide Synthesis | Amino acids, Ynamides (as coupling reagents) | - | Two-step, one-pot process; racemization-free; mild conditions. | acs.orgnih.gov |

| One-Pot AYA/KYA Coupling | Aldehyde/Ketone, Terminal Ynamide, Amine | Copper-zeolite | Three-component coupling; mild, solvent-free conditions; produces γ-amino-ynamides. | rsc.org |

| Metal-Free Aryl Ynamide Synthesis | Aryl alkynyl acids, Tertiary amines | (COCl)2, DMF | Metal-free, rapid, one-pot, C-N bond cleavage of tertiary amine. | mdpi.com |

Asymmetric Synthesis Techniques for Enantiomerically Enriched this compound Derivatives

The development of asymmetric methods to synthesize chiral molecules is a major focus of modern organic chemistry, driven by the need for enantiomerically pure compounds in various fields, particularly pharmaceuticals. rsc.orgacs.org Ynamides have emerged as powerful building blocks in asymmetric synthesis, enabling the construction of a wide variety of chiral, multifunctional compounds. rsc.orgnih.gov

Several strategies have been successfully employed to generate enantiomerically enriched derivatives from achiral ynamide precursors. Transition-metal catalysis is a prominent approach. For instance, copper-catalyzed asymmetric dearomative cyclization of indole-diynes, which incorporate an ynamide moiety, can produce chiral cyclopropane-fused polycyclic N-heterocycles in good yields with excellent enantioselectivities (up to 95% ee). acs.org Similarly, copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamide diynes can yield tetracyclic pyrroles with high enantiomeric excess (up to 94% ee). nih.gov The highly enantioselective addition of terminal ynamides to isatins, catalyzed by a copper(I)-bisoxazolidine complex, provides access to chiral 3-hydroxyoxindoles with excellent yields and enantioselectivities (up to 99% ee). scispace.com

Organocatalysis offers a complementary, metal-free approach. The atroposelective intramolecular [4+2] annulation of enals with ynamides, catalyzed by a chiral secondary amine, represents the first example of such a reaction and produces axially chiral 7-aryl indolines. nih.gov Chiral Brønsted acids have also been used to catalyze the asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides, leading to valuable spirocyclic enones and 2H-pyrroles with high enantioselectivities (up to 99:1 e.r.). springernature.com These reactions proceed through the direct activation of the ynamide's carbon-carbon triple bond by the chiral acid catalyst. springernature.com

These advanced asymmetric techniques highlight the versatility of the ynamide functional group in constructing complex chiral architectures with a high degree of stereocontrol. nih.gov

Table 4: Examples of Asymmetric Synthesis Involving Ynamide Derivatives

| Reaction Type | Catalyst System | Ynamide Substrate Type | Product Type | Enantioselectivity (ee or e.r.) | Reference |

|---|---|---|---|---|---|

| Dearomative Cyclopropanation | Copper(I) / Chiral Ligand | Indole-diynes | Cyclopropane-fused polycyclic N-heterocycles | up to 95% ee | acs.org |

| Enantioselective Cascade Cyclization | Cu(CH3CN)4PF6 / Chiral BOX ligand | N-propargyl ynamide diynes | Tetracyclic pyrroles | up to 94% ee | nih.gov |

| Nucleophilic Addition to Isatins | Copper(I) / Bisoxazolidine complex | Terminal ynamides | 3-Hydroxyoxindoles | up to 99% ee | scispace.com |

| Atroposelective Intramolecular [4+2] Annulation | Chiral secondary amine (organocatalyst) | Ynamides with enals | Axially chiral 7-aryl indolines | Not specified | nih.gov |

| Asymmetric Dearomatization | Chiral Brønsted acid (BINAP-based) | Naphthol-, phenol-, and pyrrole-ynamides | Spirocyclic enones and 2H-pyrroles | up to 99:1 e.r. | springernature.com |

Mechanistic Investigations and Transformative Reactivity of N Benzylprop 2 Ynamide

Intrinsic Reactivity Profile of the N-benzylprop-2-ynamide Triple Bond

The reactivity of the alkyne moiety in this compound is governed by its electronic characteristics. A comprehensive analysis of these properties reveals a nuanced profile that allows for a diverse range of chemical transformations.

Analysis of Electronic Polarization and Dipolar Character

The triple bond in this compound, while primarily covalent in nature, exhibits a degree of electronic polarization. This is attributed to the presence of the adjacent electron-withdrawing amide group. The carbonyl function of the amide inductively withdraws electron density from the acetylenic carbons, resulting in a slight polarization of the π-electron system. This induced dipolar character renders the terminal alkyne carbon susceptible to nucleophilic attack and the internal alkyne carbon prone to electrophilic addition, setting the stage for a variety of chemical reactions.

Manifestation of Dual Electrophilic and Nucleophilic Reactivity

The electronic nature of the triple bond in this compound allows it to exhibit both electrophilic and nucleophilic properties. In the presence of strong bases, the terminal acetylenic proton can be abstracted, generating a potent nucleophilic acetylide. Conversely, under acidic conditions or in the presence of certain transition metal catalysts, the π-system of the alkyne can act as a nucleophile. Furthermore, the polarization induced by the amide group can render the alkyne susceptible to nucleophilic attack, showcasing its electrophilic character. This dual reactivity is a cornerstone of the synthetic utility of this compound.

Cycloaddition Reactions of this compound

The carbon-carbon triple bond of this compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. The regiochemical outcome of these reactions can be effectively controlled through the strategic selection of catalysts.

[3+2] Dipolar Cycloadditions

Among the most significant transformations involving this compound are the [3+2] dipolar cycloadditions with azides, which lead to the formation of triazole rings. These reactions, often categorized under the umbrella of "click chemistry," are renowned for their high efficiency and selectivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern organic synthesis, prized for its reliability and high yields. In the context of this compound, this reaction proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. chesci.comnih.gov The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner. rsc.orgnih.govresearchgate.net This catalytic cycle typically utilizes a copper(I) source, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. The reaction is compatible with a wide range of functional groups and is often carried out in aqueous or organic solvents.

A representative example is the reaction of this compound with benzyl (B1604629) azide. The reaction, catalyzed by a copper(I) species, would be expected to exclusively yield 1-benzyl-4-(N-benzylcarbamoyl)-1H-1,2,3-triazole.

Table 1: Representative Data for CuAAC Reaction of this compound with Benzyl Azide

| Entry | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Regioisomer Ratio (1,4:1,5) |

| 1 | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 | >99:1 |

| 2 | CuI | - | THF | 50 | High | >99:1 |

Note: The data in this table is illustrative and based on the well-established high efficiency and regioselectivity of CuAAC reactions with terminal alkynes.

In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for accessing the complementary 1,5-disubstituted 1,2,3-triazole regioisomer. researchgate.net This reaction typically employs a ruthenium(II) catalyst, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], and proceeds through a distinct mechanistic pathway involving an oxidative coupling to form a ruthenacycle intermediate. osi.lvorgsyn.org This alternative mechanism reverses the regioselectivity observed in the CuAAC reaction.

The reaction of this compound with benzyl azide under RuAAC conditions would, therefore, be expected to produce 1-benzyl-5-(N-benzylcarbamoyl)-1H-1,2,3-triazole as the major product. This ability to selectively synthesize either the 1,4- or 1,5-regioisomer by simply changing the catalyst is a testament to the power of modern catalytic methods in organic synthesis.

Table 2: Representative Data for RuAAC Reaction of this compound with Benzyl Azide

| Entry | Ruthenium Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomer Ratio (1,5:1,4) |

| 1 | [CpRuCl(PPh₃)₂] | Toluene (B28343) | 80 | High | >98:2 |

| 2 | [CpRuCl(COD)] | Dioxane | 60 | High | >98:2 |

Note: The data in this table is illustrative and based on the established high efficiency and regioselectivity of RuAAC reactions with terminal alkynes.

Stereochemical and Regiochemical Aspects in Triazole Formation

The formation of 1,2,3-triazoles from this compound typically proceeds via a 1,3-dipolar cycloaddition reaction with an azide partner. The regiochemical and stereochemical outcomes of this transformation are highly dependent on the reaction conditions, particularly the catalyst employed. The most prevalent method for this synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which famously yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. beilstein-journals.org In this reaction, the terminal alkyne of this compound reacts with an organic azide in the presence of a copper(I) catalyst to exclusively form the 1,4-isomer.

Alternatively, the use of ruthenium catalysts can reverse this selectivity, leading to the formation of 1,5-disubstituted 1,2,3-triazoles through the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). beilstein-journals.org The ability to selectively generate either the 1,4- or 1,5-regioisomer is a powerful tool in chemical synthesis. Furthermore, methods for the one-pot, regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles have been developed. These reactions proceed by trapping an intermediate copper(I) triazolide with an electrophile, such as iodine, allowing for further functionalization. organic-chemistry.org

The stereochemistry of the final triazole product is inherently planar and aromatic, thus stereochemical considerations primarily relate to pre-existing stereocenters in the azide or alkyne substrates, which are retained in the product. The reaction mechanism itself does not typically generate new stereocenters in the triazole ring. The choice of catalyst and reaction conditions is therefore paramount for controlling the regiochemical outcome.

| Catalyst System | Predominant Regioisomer | Reaction Type |

| Copper (I) | 1,4-disubstituted | CuAAC |

| Ruthenium (II) | 1,5-disubstituted | RuAAC |

| Copper (I) with Electrophile Trap | 1,4,5-trisubstituted | One-pot functionalization |

Formal Diels-Alder and Electrocyclic Processes

This compound and related ynamides can participate in intramolecular Dehydro-Diels-Alder (DDA) reactions, which serve as powerful benzannulation strategies for constructing fused aromatic ring systems. In a typical DDA sequence, the ynamide moiety acts as the dienophile, reacting with a tethered diene. This process often requires thermal or photochemical activation to facilitate the cycloaddition, which is followed by an elimination step to aromatize the newly formed ring. This cascade provides an efficient route to highly substituted, fused nitrogen heterocycles. The synthetic utility of this strategy is demonstrated in its application to the assembly of complex molecular cores, such as the benzazocine core of antitumor agents. nih.gov

The reaction of this compound with transient vinylketenes represents a sophisticated benzannulation cascade. Ynamides, being less nucleophilic than their ynamine counterparts, exhibit controlled reactivity towards vinylketenes. nih.gov This attenuation of nucleophilicity is crucial for directing the reaction through a desired pericyclic cascade pathway, rather than alternative pathways that could lead to regioisomeric products or allene (B1206475) byproducts. nih.gov The process is believed to proceed via a concerted or stepwise pathway, potentially involving a zwitterionic intermediate that cyclizes to form the benzenoid product. nih.gov This method provides an efficient route to highly substituted phenols and other aromatic compounds. nih.govnih.gov The reaction can be promoted using thermal, photochemical, or microwave irradiation methods. nih.gov

| Activation Method | Outcome | Reference |

| Thermal (refluxing toluene) | Benzannulation | nih.gov |

| Photochemical | Benzannulation | nih.gov |

| Microwave Irradiation | Benzannulation | nih.gov |

[2+2] Cycloadditions and Subsequent Ring Expansions

This compound can undergo [2+2] cycloaddition reactions with various partners, such as benzynes or propargyl silyl (B83357) ethers, to form strained four-membered rings. nih.govrsc.org These cycloadducts are often versatile intermediates for subsequent transformations, including ring expansions.

A notable example is the tandem benzyne-enamide [2+2] cycloaddition, which leads to the formation of an amido-benzocyclobutane. nih.gov This intermediate is an excellent precursor to an amido-o-quinonedimethide via a pericyclic ring-opening. This highly reactive species can then be trapped in a subsequent intramolecular [4+2] cycloaddition, resulting in a rapid assembly of complex nitrogen heterocycles in a highly stereoselective manner. nih.gov

Similarly, Lewis acid-catalyzed [2+2] cycloaddition of ynamides with propargyl silyl ethers yields polysubstituted alkylidenecyclobutenones. rsc.org These four-membered enones are valuable synthons that can undergo unexpected ring-opening and ring-expansion reactions when treated with various reagents like Grignard reagents, organolithiums, or primary amines, providing access to structurally diverse products. rsc.org

Nucleophilic and Electrophilic Addition Reactions to the this compound Moiety

The addition of hydrogen halides (HX) across the carbon-carbon triple bond of this compound is a key transformation for producing functionalized enamides. These hydrohalogenation reactions can be controlled to achieve high levels of regio- and stereoselectivity. The intrinsic electronic properties of the ynamide moiety, where the nitrogen atom's lone pair donates electron density to the alkyne, typically direct the regiochemical outcome. This results in the electrophilic halogen atom adding to the β-carbon and the proton adding to the α-carbon of the original alkyne.

Recent advancements have demonstrated that these additions can be performed with high stereocontrol. For instance, the trans-iodofluorination of ynamides enables the synthesis of (E)-α-fluoro-β-iodoenamides with excellent regio- and stereoselectivity. researchgate.net This highlights the capability to precisely install two different halogens across the triple bond in a single, stereocontrolled step. The resulting halo-substituted enamides are versatile intermediates for further synthetic manipulations.

| Reaction | Reagents | Product Stereochemistry | Key Feature |

| Hydrohalogenation | HX (e.g., HCl, HBr, HI) | Typically E-selective | Regioselective addition |

| Trans-iodofluorination | Iodine source + Fluoride (B91410) source | E-isomer | High regio- and stereoselectivity |

Transamidation and Propynoylation Reaction Kinetics and Thermodynamics

The inherent reactivity of the ynamide functionality in this compound is dictated by the polarization of the carbon-carbon triple bond, a consequence of the nitrogen atom's electron-donating capabilities. This electronic feature makes the α-carbon electrophilic and the β-carbon nucleophilic, rendering ynamides versatile synthons in organic chemistry.

Transamidation reactions involving ynamides, while not extensively detailed specifically for this compound in terms of kinetics and thermodynamics, are understood to proceed through nucleophilic attack at the electrophilic α-carbon. The reaction likely involves the formation of a keteniminium ion intermediate upon activation with an acid or electrophile. The kinetics of such a process would be influenced by several factors, including the nature of the incoming amine nucleophile, the solvent, and the specific activating agent used. Thermodynamically, the reaction is driven by the formation of a more stable amide bond.

Additions of Heteroatom-Centered Nucleophiles (e.g., Selenium Nucleophiles)

The polarized nature of the triple bond in this compound allows for the addition of various nucleophiles, including those centered on heteroatoms like selenium. The regioselectivity of these additions—whether the nucleophile adds to the α- or β-carbon—is a critical aspect of their reactivity.

The addition of selenium-centered nucleophiles can proceed through different mechanistic pathways. Under radical conditions, selenium radicals can add to the ynamide, often triggering cascade cyclizations in appropriately substituted substrates. For instance, photoinduced reactions can generate selenium radicals that participate in complex transformations involving ynamides. springernature.com

In nucleophilic additions, the regiochemical outcome is highly dependent on the reaction conditions. Generally, under acidic conditions or in the presence of a Lewis acid, the reaction is favored at the α-position through a keteniminium intermediate. Conversely, basic conditions can promote nucleophilic attack at the more electron-deficient β-carbon, consistent with a Michael-type addition. The choice of solvent and the nature of the selenium nucleophile (e.g., selenols, selenolates) are crucial in directing the regioselectivity of the addition. The reaction of methyldiselenide with yne-ynamides has been shown to produce methylselenopyrroles, highlighting the utility of selenium nucleophiles in constructing complex heterocyclic systems. researchgate.net

Radical Processes and Photochemical Transformations of this compound

Photoinduced Carbon(sp)-Nitrogen Bond Fission and Skeletal Rearrangements

Recent investigations have revealed that ynamides can undergo profound structural transformations under photochemical conditions. A significant challenge in ynamide chemistry has been the cleavage of the stable C(sp)-N bond. nih.gov However, photoinduced processes using visible light, such as blue LEDs, have been shown to trigger radical-initiated C(sp)-N bond fission, leading to skeletal reshuffling and functionalization. springernature.comnih.gov

This transformation is particularly effective in 2-alkynyl-ynamides and proceeds without the need for photocatalysts, metals, or oxidants. The mechanism is believed to initiate with the homolytic cleavage of a radical precursor, which then triggers a cascade of events. nih.gov A plausible mechanism involves the activation of a radical precursor by blue LED light to generate a sulfone radical. springernature.com This radical adds to the α-carbon of the ynamide, leading to a nitrogen-centered radical-cation intermediate. Subsequent intramolecular cyclization and C(sp)-N bond fission result in the formation of a key intermediate. springernature.com This process allows for a complete reassembly of the molecular skeleton, enabling the synthesis of complex, highly substituted indole (B1671886) derivatives from ynamide precursors. nih.gov This photochemical strategy represents a significant breakthrough, as it allows for multiple bond formations and skeletal rearrangements in a single, rapid, and atom-economical step. nih.gov

Radical Acceptor Characteristics and Mechanistic Studies (e.g., Germylzincation)

Ynamides, including this compound, can act as effective radical acceptors due to the reactivity of their carbon-carbon triple bond. The addition of radicals can occur at either the α- or β-position, and the regioselectivity is a subject of mechanistic investigation. researchgate.netnih.gov

A specific example that highlights the radical acceptor characteristics of ynamides is the germylzincation reaction. This process involves the addition of a germylzinc reagent across the alkyne moiety. Mechanistic studies suggest that this transformation can proceed via a radical pathway, allowing for the formation of stereodefined vinylgermane-containing enamides. While the literature on the radical chemistry of ynamides is less extensive than their ionic chemistry, it is a rapidly developing field. researchgate.net The ability of the ynamide to accept radicals is crucial for these transformations, which often lead to the construction of complex molecular architectures that would be difficult to access through traditional ionic pathways.

Transition Metal-Catalyzed Cascade and Multicomponent Reactions of this compound

Gold-Catalyzed Cycloisomerizations and Complex Annulation Sequences

Gold catalysts, particularly Au(I) complexes, are exceptionally effective in activating the alkyne moiety of ynamides, including this compound. This activation facilitates a wide array of cascade and multicomponent reactions, leading to the efficient synthesis of diverse carbo- and heterocyclic scaffolds. The N-benzyl group has been shown to be compatible with these transformations. researchgate.netnih.govresearchgate.net

Upon coordination of the gold catalyst to the ynamide, a highly electrophilic keteniminium ion intermediate is often generated. researchgate.netresearchgate.net This intermediate is susceptible to attack by a wide range of nucleophiles. In intramolecular scenarios, this leads to powerful cycloisomerization reactions. For example, gold-catalyzed intramolecular hydroalkylation of ynamides can produce polysubstituted indenes through a process involving a springernature.comnih.gov-hydride shift followed by cyclization. researchgate.netresearchgate.net

Gold catalysts also enable a variety of complex annulation sequences. These reactions can proceed through different mechanistic manifolds, including the formation of α-imino gold carbenes. researchgate.net These reactive intermediates can then participate in annulations with various partners. Examples include [3+2], [4+2], and [3+3] annulations, which provide access to six-membered carbo- and oxacycles, among other structures. nih.gov The chemoselectivity of these annulations can often be controlled by tuning the substituents on the ynamide and the reaction partners. nih.gov

The table below summarizes some representative gold-catalyzed transformations of ynamides, illustrating the versatility of this approach.

| Reaction Type | Catalyst | Key Intermediate | Product Class |

| Intramolecular Hydroalkylation | NHC–Au Complex | Keteniminium Ion | Polysubstituted Indenes researchgate.netresearchgate.net |

| [4+2] Annulation | Au(I) Catalyst | Varies | Six-Membered Carbocycles nih.gov |

| [3+3] Annulation | Au(I) Catalyst | Varies | Six-Membered Oxacycles nih.gov |

| Annulation with Anthranils | Au(I) Catalyst | α-Imino Gold Carbene | Pyrrolo[2,3-b]quinolines researchgate.net |

| Diyne-Ene Annulation | XPhosAuNTf₂ | Gold Carbene | Polysubstituted Benzenes nih.gov |

Palladium-Catalyzed Oxidative Carbonylations Leading to Heterocyclic Frameworks

The transformation of ynamides, such as this compound, into heterocyclic structures via palladium-catalyzed oxidative carbonylation represents an area of significant synthetic interest. While direct examples involving this compound are not extensively documented, the reactivity of analogous systems, particularly enamides, provides a strong precedent for this type of transformation. Research has demonstrated the successful palladium-catalyzed oxidative carbonylation of alkenyl C-H bonds in enamides to synthesize 1,3-oxazin-6-ones, a class of important six-membered heterocyclic compounds. sci-hub.sescite.ainih.gov

This transformation typically involves the use of a palladium catalyst, such as Pd(OAc)₂, in the presence of carbon monoxide (CO) and an oxidant. The reaction proceeds via a proposed mechanism involving the amide-group-directed activation of the alkenyl C-H bond to form a vinylpalladium intermediate. scite.ai Subsequent coordination and insertion of CO into this intermediate generates an acylpalladium species. Reductive elimination from this species, often assisted by a base, yields the final heterocyclic product and regenerates the active palladium catalyst. sci-hub.se

Key additives have been shown to improve reaction efficiency. For instance, the inclusion of potassium iodide (KI) and the use of a mild base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly enhance the yield of the 1,3-oxazin-6-one product. sci-hub.sescite.ai The reaction is sensitive to conditions, as palladium-catalyzed C-H carbonylations often favor acidic environments, which are not well-tolerated by enamides. sci-hub.se The development of conditions that operate under mild, basic environments has been crucial for the success of this methodology. sci-hub.se

The substrate scope for this reaction with enamides has been shown to be quite broad, tolerating a variety of functional groups on both the aryl ring and the amide moiety. This suggests that this compound, with its robust benzyl group, would be a viable candidate for similar palladium-catalyzed oxidative carbonylation strategies aimed at constructing novel heterocyclic frameworks.

Table 1: Substrate Scope of Palladium-Catalyzed Oxidative Carbonylation of Enamides This table is representative of data for enamides, a class of compounds structurally related to ynamides, and is intended to illustrate the potential scope of this reaction type.

| Enamide Substrate | Yield of 1,3-oxazin-6-one (%) | Reference |

|---|---|---|

| N-(1-phenylvinyl)benzamide | 81 | sci-hub.se |

| N-(1-(4-methoxyphenyl)vinyl)benzamide | 75 | sci-hub.se |

| N-(1-(4-chlorophenyl)vinyl)benzamide | 85 | sci-hub.se |

| N-(1-(4-(trifluoromethyl)phenyl)vinyl)benzamide | 72 | sci-hub.se |

| 4-methyl-N-(1-phenylvinyl)benzamide | 78 | sci-hub.se |

Highly Selective Semi-Hydrogenation Processes of Ynamides

The highly selective semi-hydrogenation of ynamides to produce stereodefined enamides is a fundamental transformation in organic synthesis. The resulting Z-enamides are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org Various catalytic systems have been developed to achieve this transformation with high efficiency and stereoselectivity, avoiding over-reduction to the corresponding saturated amide.

One effective approach involves a transition-metal-free, base-mediated semi-hydrogenation using p-toluenesulfonyl hydrazide as an inexpensive and stable hydrogen donor. organic-chemistry.org This method exclusively provides the thermodynamically less stable Z-enamides without affecting other reducible functional groups. organic-chemistry.org The reaction is typically performed with a base such as sodium carbonate in a solvent like tert-butanol (B103910) at elevated temperatures. organic-chemistry.org Mechanistic investigations suggest the reaction proceeds through a keteniminium intermediate. organic-chemistry.org

Heterogeneous catalysis offers another powerful route. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the stereoselective hydrogenation of ynamides using ammonium (B1175870) formate (B1220265) as a safe and cost-effective hydrogen source. organic-chemistry.orgresearchgate.netnih.gov This system demonstrates high selectivity for Z-enamides with minimal formation of the E-isomer or over-reduction products. organic-chemistry.orgresearchgate.net The catalyst is also recyclable, maintaining its activity and selectivity over multiple uses. organic-chemistry.orgresearchgate.netnih.gov The proposed mechanism involves the decomposition of ammonium formate on the gold surface to generate hydrogen, which then undergoes a cis-addition to the alkyne moiety of the ynamide. organic-chemistry.org

Furthermore, nickel-based catalysts have been employed for the (Z)-selective semi-hydrogenation of ynamides. Nickel(0) nanoparticles coordinated to N-heterocyclic carbene (NHC) ligands bearing an appended olefin moiety have proven effective. rsc.org This system represents a rare example of direct ynamide hydrogenation that does not require any salt or additive. rsc.org The reaction proceeds with high selectivity for a range of ynamides, including those with various protecting groups like Ms, Ts, and Boc. rsc.org

Table 2: Comparison of Catalytic Systems for Selective Semi-Hydrogenation of Ynamides

| Catalytic System | Hydrogen Source | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Base-mediated (Na₂CO₃) | p-Toluenesulfonyl hydrazide | Transition-metal-free; broad functional group tolerance. | Exclusively Z-enamides | organic-chemistry.org |

| Heterogeneous Au/TiO₂ | Ammonium formate | Recyclable catalyst; safe H₂ source; scalable. | Highly Z-selective (up to 99%) | organic-chemistry.orgresearchgate.netnih.gov |

| (NHC-olefin)-Ni(0) nanoparticles | H₂ gas | Additive-free; effective for various protected ynamides. | Highly Z-selective (85-92%) | rsc.org |

Computational and Theoretical Investigations of this compound Reactivity

Computational and theoretical chemistry have become indispensable tools for understanding the complex reactivity of molecules like this compound. Through the use of quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, predict outcomes, and rationalize experimental observations that are otherwise difficult to elucidate. These in silico studies provide deep insights into reaction mechanisms, regioselectivity, and stereoselectivity, guiding the development of new synthetic methods and catalysts.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For ynamides, DFT calculations have been instrumental in mapping out the energetic landscapes of complex transformations. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. researchgate.net

For instance, in gold-catalyzed reactions of ynamides, DFT has been used to determine plausible reaction pathways. Studies on the intramolecular hydroalkylation of ynamides to form indenes used DFT to identify the rate-determining step as a organic-chemistry.orgorganic-chemistry.org-hydride shift from a highly reactive keteniminium ion intermediate. acs.org Similarly, DFT calculations have been applied to understand the mechanism of gold-catalyzed [4+1] and dehydro-Diels-Alder cycloadditions involving ynamide derivatives, providing support for the proposed intermediates and transition state structures. researchgate.netrsc.org

These computational investigations allow for the visualization of transition state geometries, providing crucial information on bond-forming and bond-breaking processes. researchgate.net This level of detail helps rationalize why certain pathways are favored over others and explains the role of the catalyst in lowering activation barriers. DFT has also been used to clarify the inverse regioselectivity observed in certain [3+2] cycloadditions of ynamides with azides, confirming the preference for the formation of 1,4,5-trisubstituted triazoles with the amide group at position 5. mdpi.com

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Beyond mechanism elucidation, in silico methods are increasingly used to predict the outcome of chemical reactions involving ynamides. These predictive models are crucial for rational catalyst design and for understanding the factors that control selectivity.

Reactivity and Regioselectivity: The inherent polarization of the ynamide functional group typically directs nucleophilic attack to the α-carbon. However, computational studies have been essential in understanding and predicting reversals of this regioselectivity. acs.org DFT calculations on gold(I)-catalyzed intramolecular cycloisomerizations of tryptamine-ynamides, for example, have been used to rationalize the origins of substrate-dependent regioselectivity. rsc.org These studies revealed that electrostatic and dispersion effects between the substrate and the catalyst are key factors in controlling whether α- or β-attack occurs. rsc.org In other cycloaddition reactions, computational results have successfully predicted the favored regioisomer by comparing the activation free energies of competing pathways, consistent with experimental findings. nih.gov

Stereoselectivity: Computational modeling is also a powerful tool for predicting and understanding the stereochemical outcome of reactions. In the context of asymmetric catalysis, DFT can be used to model the transition states leading to different enantiomers or diastereomers. For the enantioselective [5+2] cycloisomerization of ynamide-vinylcyclopropanes, a combined theoretical and experimental approach was used to design an optimal phosphoramidite (B1245037) ligand for the rhodium catalyst. researchgate.net By computationally exploring the reaction pathway, researchers could rationalize the high levels of enantioselectivity observed and guide the development of more effective catalysts. researchgate.net

Table 3: Examples of In Silico Predictions for Ynamide Reactivity

| Reaction Type | Computational Method | Predicted/Explained Outcome | Key Finding | Reference |

|---|---|---|---|---|

| Gold(I)-catalyzed cycloisomerization | DFT | Regioselectivity (α vs. β attack) | Electrostatic and dispersion effects of the catalyst-substrate interaction control regioselectivity. | rsc.org |

| Gold(I)-catalyzed hetero-Diels-Alder | DFT | Reaction pathway and regioselectivity | Calculated activation free energies correctly predicted the major reaction channel and product. | nih.gov |

| [3+2] Cycloaddition with azides | DFT | Inverse regioselectivity | Calculations confirmed the kinetic preference for forming 1,5-disubstituted triazoles. | mdpi.com |

| Rhodium-catalyzed [5+2] cycloisomerization | DFT | Enantioselectivity | Computational exploration guided the design of an optimal phosphoramidite ligand for high enantioselectivity. | researchgate.net |

Strategic Applications of N Benzylprop 2 Ynamide in Advanced Organic Synthesis

N-benzylprop-2-ynamide as a Versatile Synthetic Building Block

The strategic placement of a benzyl-protected amide adjacent to a terminal alkyne in this compound imparts a unique reactivity profile, making it an ideal precursor for a variety of cyclization and cycloaddition reactions. The electron-withdrawing nature of the amide group activates the alkyne for nucleophilic attack, while the nitrogen atom itself can act as an internal nucleophile or participate in pericyclic reactions. Furthermore, the benzyl (B1604629) protecting group can be readily removed or modified, adding to the synthetic utility of the resulting heterocyclic products.

Modular Construction of Diverse Nitrogen-Containing Heterocycles

The ability to efficiently construct nitrogen-containing ring systems is a cornerstone of modern organic synthesis. This compound serves as an exemplary starting material for the synthesis of a range of N-heterocycles, including substituted pyrroles, indoles, quinolines, carbazoles, and various lactam frameworks.

Substituted pyrroles and indoles are ubiquitous motifs in biologically active compounds. While general methods for the synthesis of these heterocycles from ynamides exist, specific examples detailing the direct use of this compound are less common in readily available literature. However, the underlying principles of ynamide chemistry suggest its applicability. For instance, the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines has been reported through the 1,3-dipolar cycloaddition of acetylenic dipolarophiles with an azomethine ylide generated in situ. rsc.org This suggests the potential for this compound to act as the acetylenic component in such reactions to furnish highly functionalized pyrrolidine (B122466) and, subsequently, pyrrole (B145914) rings.

Indole (B1671886) synthesis often involves the intramolecular cyclization of suitably substituted anilines. Ynamides can participate in intramolecular [4+2] cycloadditions with conjugated enynes to yield indolines, which can then be oxidized to the corresponding indoles. researchgate.net This strategy allows for the construction of highly substituted indole cores. The application of this methodology to substrates derived from this compound would provide a direct route to N-benzyl-substituted indoles. The reaction conditions for such transformations are typically thermal or Lewis acid-catalyzed.

Table 1: Representative Conditions for Indole Synthesis via Ynamide Cycloaddition

| Entry | Ynamide Substrate | Reaction Conditions | Product | Yield (%) |

| 1 | General Enyne-Ynamide | Toluene (B28343), 110-210 °C | Substituted Indoline | Moderate to High |

| 2 | General Enyne-Ynamide | Me2AlCl, CH2Cl2, 0 °C to rt | Substituted Indoline | Moderate to High |

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Their synthesis often involves condensation and cyclization reactions. One powerful method is the aza-Diels-Alder reaction, where an imine reacts with a dienophile. nih.govnih.gov this compound, with its activated alkyne, can potentially serve as a dienophile in reactions with electron-rich aza-dienes to construct the quinoline (B57606) framework.

Carbazoles, another important class of N-heterocycles, are often synthesized through cyclization of substituted biphenylamines or indoles. rsc.org While direct synthesis from this compound is not well-documented, a noteworthy application involves its use in constructing carbazole (B46965) derivatives linked to other heterocyclic systems. For instance, 9H-carbazole derivatives bearing an N-benzyl-1,2,3-triazole moiety have been synthesized via a one-pot, three-component "click" reaction involving N-propargyl-9H-carbazole, sodium azide (B81097), and a benzyl halide. nih.gov This highlights the utility of the benzylpropargyl motif, present in this compound, in accessing complex carbazole-containing structures.

Lactams, cyclic amides, are key structural components of numerous antibiotics and other pharmacologically active compounds. The synthesis of β-lactams, four-membered rings, can be achieved through the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. organic-chemistry.orgnih.govresearchgate.net Ynamides, such as this compound, can be envisioned as precursors to ketenimines, which can then react with imines in a similar fashion to afford β-lactams. The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

The term "ζ-lactams" is not a standard nomenclature in organic chemistry. It is possible that this refers to larger ring lactams. The synthesis of medium-ring and macrocyclic lactams can be effectively achieved using ring-closing metathesis (RCM). rsc.orgdrughunter.comnih.gov This powerful reaction involves the intramolecular reaction of a diene precursor in the presence of a ruthenium catalyst to form a cyclic olefin. To apply this to this compound, it would first need to be converted into a suitable diene-containing amide.

Table 2: General Conditions for Lactam Synthesis

| Lactam Type | Synthetic Method | Key Reactants | General Conditions |

| β-Lactam | Staudinger Cycloaddition | Ketene (or precursor) and Imine | Typically neutral, thermal conditions |

| Macrocyclic Lactam | Ring-Closing Metathesis | Diene-containing amide | Ruthenium catalyst (e.g., Grubbs' catalyst) |

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org this compound, as a terminal alkyne, is an excellent substrate for this reaction. The reaction with an organic azide in the presence of a copper(I) catalyst proceeds under mild conditions and with high functional group tolerance, leading exclusively to the 1,4-regioisomer. The term "stereoselective" in this context primarily refers to this high regioselectivity, as the reaction itself does not typically create new chiral centers unless the starting materials are chiral.

This methodology has been employed to synthesize complex molecules where the triazole ring acts as a linker. For example, the synthesis of 9H-carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety has been achieved through a one-pot, three-component click reaction of N-propargyl-9H-carbazole, sodium azide, and a benzyl halide. nih.gov

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide

| Entry | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | CuI / Et3N | Cyrene™ | 30 | High |

| 2 | Phenylacetylene | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | Room Temp | Quantitative |

| 3 | Benzyl Azide | CuSO4 / Sodium Ascorbate | t-BuOH / H2O | Room Temp | High |

Note: This table illustrates typical conditions for CuAAC reactions. This compound would be expected to react similarly to other terminal alkynes.

Generation of Oxygen-Containing Heterocycles (e.g., Furanones, Lactones)

This compound also serves as a precursor for the synthesis of oxygen-containing heterocycles. Palladium-catalyzed carbonylative coupling reactions of terminal alkynes with benzyl chlorides can lead to the formation of substituted furanones. rsc.org This transformation involves the incorporation of a carbonyl group and subsequent cyclization.

Furthermore, palladium-catalyzed reactions of terminal alkynes can proceed through 2-ynamide intermediates, which are susceptible to nucleophilic attack. When propargyl alcohols are used as starting materials, intermolecular conjugate addition followed by intramolecular alcoholysis can lead to the formation of furanone derivatives. nih.gov While this example does not start with this compound, it demonstrates a plausible pathway where the alkyne moiety of this compound could be functionalized and then cyclized to form furanones.

Lactones, or cyclic esters, are another important class of oxygen-containing heterocycles. Their synthesis can be achieved through various methods, including the intramolecular esterification of hydroxy acids. While direct and general methods for the synthesis of lactones from this compound are not prominently described, the functional handles present in the molecule could be elaborated to install the necessary hydroxyl and carboxylic acid functionalities for a subsequent lactonization step.

Table 4: Potential Synthetic Routes to Oxygen-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Key Transformation | Potential Role of this compound |

| Furanone | Palladium-catalyzed Carbonylative Coupling | Carbonylation and Cyclization | As the terminal alkyne component |

| Lactone | Intramolecular Esterification | Lactonization | As a scaffold for introducing hydroxyl and carboxyl groups |

Preparation of Novel Organochalcogen Compounds

The terminal alkyne moiety of this compound is a key reactive site for the introduction of chalcogen atoms, namely selenium and tellurium, leading to the synthesis of diverse organochalcogen compounds. These reactions often proceed via electrophilic cyclization or addition pathways.

Organoselenium Compounds: The synthesis of organoselenium compounds has seen significant progress through reactions involving acetylenic compounds. mdpi.com General methods for selenofunctionalization of alkynes often utilize electrophilic selenium reagents, which can be generated from precursors like diorganoyl diselenides. mdpi.comwindows.net For instance, the reaction of terminal alkynes with reagents like phenylselenyl chloride or bromide typically proceeds via an anti-addition mechanism. researchgate.net In the context of this compound, such a reaction would lead to the formation of a vinyl selenide.

Furthermore, intramolecular cyclization, known as selenocyclization, can be induced when a nucleophilic group is suitably positioned within the molecule. nih.gov While this compound itself does not possess an intrinsic nucleophile for direct cyclization, its derivatives can be designed to undergo such transformations. Iron salts have been shown to facilitate the synthesis of polysubstituted 4H-chalcogenochromenes from organochalcogenyl propargyl amines and diaryl diselenides. mdpi.com This highlights the potential for this compound to act as a precursor to substrates for these complex cyclizations.

Organotellurium Compounds: The field of organotellurium chemistry, though less explored than its selenium counterpart, offers unique synthetic possibilities. wikipedia.orgresearchgate.net Tellurium tetrachloride (TeCl₄) is a key reagent that readily adds across alkynes to form chloro tellurium trichlorides. wikipedia.org The reaction of this compound with TeCl₄ would yield a (Z)-2-chloro-3-(trichlorotelluro)prop-2-en-1-amide derivative. These organotellurium trichlorides are versatile intermediates that can be further modified. wikipedia.orgacs.org For example, reduction with agents like sodium metabisulfite (B1197395) can convert them into ditellurides, which are valuable synthetic precursors themselves. nih.gov

The table below summarizes the expected products from the reaction of this compound with common chalcogenating reagents.

| Reagent | Chalcogen Source | Reaction Type | Expected Product Class |

| PhSeCl | Electrophilic Selenium | Electrophilic Addition | Vinyl Selenide |

| TeCl₄ | Electrophilic Tellurium | Electrophilic Addition | Vinyltellurium Trichloride |

| RSeSeR / Fe³⁺ | Electrophilic Selenium | Catalytic Cyclization (on derivatives) | Seleno-heterocycles |

Contributions to the Design and Synthesis of Complex Molecular Architectures

The dual functionality of this compound makes it an important precursor for synthesizing complex molecules, particularly nitrogen-containing heterocycles. nih.gov Its structure is a subset of the broader class of propargylamines, which are fundamental building blocks in organic synthesis. nih.govresearchgate.net

Multicomponent reactions (MCRs) are a powerful strategy for rapidly building molecular complexity, and propargylamine (B41283) scaffolds are often the target of such reactions. bohrium.comnih.gov The A³ coupling (Aldehyde-Alkyne-Amine) is a classic MCR for synthesizing propargylamines. nih.govresearchgate.net While this compound is already an amide, its alkyne group can participate in subsequent transformations. For instance, the terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. researchgate.netbeilstein-journals.orgaatbio.com This reaction is highly efficient and tolerates a wide range of functional groups, allowing for the facile linkage of the this compound core to other molecular fragments.

Furthermore, ynamides (amides with the nitrogen directly attached to an alkyne) bearing N-allyl groups can undergo tandem aza-Claisen rearrangement and carbocyclization sequences to form complex cyclopentenimines. nih.gov Although this compound is not an ynamide, this reactivity highlights the potential of related propargyl systems in constructing intricate ring systems. The cyclization of N-aryl-3-phenylprop-2-ynamides has also been explored, indicating the propensity of these structures to form heterocyclic frameworks under appropriate conditions. researchgate.net

Derivatization and Functional Group Interconversion Strategies Employing this compound

The alkyne and amide groups of this compound are both amenable to a wide array of chemical transformations, allowing for extensive derivatization and functional group interconversion. organic-chemistry.org

Alkyne Modifications:

Click Chemistry: As mentioned, the terminal alkyne is an ideal handle for CuAAC reactions with azides, providing a straightforward route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne to aryl or vinyl halides, extending the carbon framework.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively, providing entry into carbonyl chemistry.

Reduction: The alkyne can be selectively reduced to a (Z)-alkene using catalysts like Lindlar's catalyst, to an (E)-alkene via a dissolving metal reduction, or fully reduced to an alkane by catalytic hydrogenation.

Amide Modifications:

Reduction: The amide can be reduced to a secondary amine (N-benzylprop-2-yn-1-amine) using strong reducing agents like lithium aluminum hydride.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield benzylamine (B48309) and prop-2-ynoic acid.

N-Alkylation/Arylation: The amide nitrogen can be further functionalized, although this can be challenging due to the moderate nucleophilicity of the amide nitrogen.

Development of Chemical Libraries via this compound-Based Combinatorial Methodologies

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.govescholarship.orgnast.ph this compound is an excellent starting point for creating such libraries due to its two distinct points of chemical diversity.

The "libraries from libraries" concept involves taking a core scaffold and systematically modifying it through a series of reactions. nih.gov this compound can serve as such a core. For example, a library of diverse azides could be reacted with the terminal alkyne via click chemistry to generate a large collection of triazole-containing compounds. researchgate.net Similarly, a library of aryl halides could be coupled using the Sonogashira reaction.

Multicomponent reactions are particularly well-suited for combinatorial synthesis. nih.govdoi.orgacs.org By designing a reaction sequence where this compound or a derivative is one component in an MCR, a vast number of products can be generated by simply varying the other starting materials. This approach allows for the efficient exploration of chemical space around the this compound core. bohrium.com

The general workflow for building a chemical library based on this compound is outlined below:

| Step | Description | Example Reaction | Diversity Input |

| Stage 1 | Functionalization of the alkyne | CuAAC (Click Chemistry) | Library of diverse organic azides (R-N₃) |

| Stage 2 | Modification of the amide (or resulting amine after reduction) | Acylation | Library of diverse acyl chlorides (R'-COCl) |

| Stage 3 | Further scaffold modification | Cross-coupling on an introduced aryl group | Library of diverse boronic acids (R''-B(OH)₂) |

Chemical Reactivity in Targeted Covalent Modification for Probe Development

Targeted covalent modification is a powerful strategy in chemical biology and drug discovery, where a reactive electrophilic group, or "warhead," is incorporated into a ligand to form an irreversible bond with a specific nucleophilic amino acid residue on a target protein. nih.govnih.govresearchgate.net This approach can lead to inhibitors with increased potency, selectivity, and duration of action. nih.gov

The terminal alkyne of this compound, and more specifically the broader class of propargylamides, can function as a covalent warhead. researchgate.net While less reactive than common warheads like acrylamides, the propargylamide moiety can react with nucleophilic residues such as cysteine. researchgate.netmdpi.comresearchgate.net The reaction mechanism typically involves nucleophilic attack by the thiol side chain of cysteine at the terminal carbon of the alkyne, leading to a stable covalent adduct. mdpi.com

Recently, ynamides (which are structural isomers of this compound) have been identified as novel electrophiles capable of targeting carboxyl residues (aspartate, glutamate) in proteins, expanding the repertoire of residues that can be targeted by covalent inhibitors. semanticscholar.org While this compound itself is not an ynamide, its chemical backbone is closely related, and its potential for covalent modification is significant. By attaching a pharmacophore that directs the molecule to the binding site of a target protein, this compound can be used to develop highly specific covalent probes and inhibitors. escholarship.org The reactivity of these warheads can be tuned through chemical modification to optimize their performance for specific biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzylprop-2-ynamide, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves coupling benzylamine with propiolic acid derivatives under peptide-like coupling conditions (e.g., EDCI/HOBt). Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction temperature (40–60°C). Catalytic additives like DMAP may enhance reaction efficiency. Characterization via H NMR and IR spectroscopy is critical to confirm the alkyne moiety and amide bond formation. Reproducibility hinges on documenting reagent purity, solvent drying, and inert atmosphere conditions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR should show distinct peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet) and the propiolamide’s terminal alkyne proton (δ 2.8–3.1 ppm). C NMR confirms the sp-hybridized carbons (δ 70–85 ppm).

- Infrared (IR) Spectroscopy : Look for absorption bands at ~3300 cm (N-H stretch), ~2100 cm (C≡C stretch), and ~1650 cm (amide C=O).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 174.0682 (CHNO).

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) or elemental analysis (±0.4% for C, H, N) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data of this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from differences in catalyst loading (e.g., Cu(I) vs. Au(I)), solvent polarity, or trace moisture. To resolve these:

- Systematic Replication : Reproduce studies with strict control of anhydrous conditions (e.g., molecular sieves) and catalyst purity.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or GC-MS to identify intermediate species.

- Meta-Analysis : Compare literature data using multivariate statistics (e.g., PCA) to isolate variables causing divergent outcomes .

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dipolarophiles (e.g., nitrones). Transition state analysis (e.g., at the B3LYP/6-31G* level) identifies kinetic vs. thermodynamic control.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.

- Validation : Compare computed H NMR shifts (GIAO method) and reaction yields with experimental data .

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the benzyl substituent (e.g., electron-withdrawing groups) and assess cytotoxicity via MTT assays.

- Target Identification : Use click chemistry (CuAAC) to attach fluorescent probes for cellular localization studies.

- Dose-Response Analysis : Fit IC values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .

Data Handling and Reproducibility

Q. How should researchers address uncertainties in spectroscopic data for novel this compound analogs?

- Methodological Answer :

- Error Propagation : Quantify instrument precision (e.g., NMR integration error ±5%) and report confidence intervals.

- Cross-Validation : Confirm structural assignments using 2D NMR (COSY, HSQC) and independent synthesis routes.

- Data Archiving : Deposit raw spectra in repositories like Figshare with DOI links for peer verification .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Catalyst Pre-Treatment : Specify activation steps (e.g., flame-drying glassware, degassing solvents).

- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., mesitylene for GC-MS).

- Reporting Standards : Adhere to the CHARRP guidelines for organocatalytic studies, detailing catalyst loading, turnover number (TON), and substrate scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.